molecular formula C10H11N3 B6526004 6-[(cyclopropylmethyl)amino]pyridine-3-carbonitrile CAS No. 1016819-90-1

6-[(cyclopropylmethyl)amino]pyridine-3-carbonitrile

Cat. No. B6526004
CAS RN: 1016819-90-1
M. Wt: 173.21 g/mol
InChI Key: HBFVGCBUGBJVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-[(cyclopropylmethyl)amino]pyridine-3-carbonitrile” is a type of pyridine derivative. Pyridines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula: C5H3NNH2CN . The InChI key for this compound is KDVBYUUGYXUXNL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 119.12 . It is a powder at room temperature . The melting point is 159-163 °C (lit.) .

Mechanism of Action

6-CPC has been studied for its ability to act as an inhibitor of certain enzymes, such as cytochrome P450 3A4 (CYP3A4), acetylcholinesterase (AChE), and cyclooxygenase-2 (COX-2). 6-CPC has been shown to act as an inhibitor of these enzymes by binding to their active sites, thus preventing them from catalyzing their respective reactions. Additionally, 6-CPC has been studied for its ability to act as an inhibitor of certain types of cancer, including breast cancer, by preventing the growth of cancer cells.
Biochemical and Physiological Effects
6-CPC has been studied for its potential use in the treatment of certain types of cancer, including breast cancer, as well as for its potential use in the treatment of inflammation and pain. In addition, 6-CPC has been studied for its potential use in the treatment of certain types of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease. 6-CPC has also been studied for its potential use in the treatment of certain types of cardiovascular diseases, such as hypertension and atherosclerosis.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-CPC in laboratory experiments is its ability to act as an inhibitor of certain enzymes, such as cytochrome P450 3A4 (CYP3A4), acetylcholinesterase (AChE), and cyclooxygenase-2 (COX-2). Additionally, 6-CPC has been studied for its ability to act as an inhibitor of certain types of cancer, including breast cancer. However, there are some limitations to using 6-CPC in laboratory experiments, such as the potential for toxicity and the potential for the compound to be metabolized by the body.

Future Directions

The potential use of 6-CPC in the treatment of certain types of cancer, including breast cancer, as well as for its potential use in the treatment of inflammation and pain, is a promising area of research. Additionally, the potential use of 6-CPC in the treatment of certain types of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease, is an area of research that warrants further investigation. Furthermore, the potential use of 6-CPC in the treatment of certain types of cardiovascular diseases, such as hypertension and atherosclerosis, is an area of research that should be explored. Additionally, further research should be conducted to determine the potential use of 6-CPC in the treatment of other diseases and conditions.

Synthesis Methods

6-CPC can be synthesized via a variety of methods, including the reaction of cyclopropylmethyl amine with pyridine-3-carbonitrile in the presence of a base, such as potassium carbonate or sodium hydroxide. Additionally, 6-CPC can be synthesized via the reaction of cyclopropylmethyl bromide with pyridine-3-carbonitrile in the presence of a base, such as potassium carbonate or sodium hydroxide.

Scientific Research Applications

6-CPC has a wide range of applications in scientific research, including its ability to act as an inhibitor of certain enzymes, such as cytochrome P450 3A4 (CYP3A4). 6-CPC has also been studied for its ability to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine. Additionally, 6-CPC has been studied for its potential use as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins. 6-CPC has also been studied for its potential use in the treatment of certain types of cancer, including breast cancer, as well as for its potential use in the treatment of inflammation and pain.

Safety and Hazards

The compound “6-[(cyclopropylmethyl)amino]pyridine-3-carbonitrile” is classified as Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation . The safety information includes pictograms GHS06 and the signal word "Danger" . Precautionary statements include P261, P264, P280, P301 + P310, P302 + P352 + P312, P304 + P340 + P312 .

properties

IUPAC Name

6-(cyclopropylmethylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-5-9-3-4-10(13-7-9)12-6-8-1-2-8/h3-4,7-8H,1-2,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFVGCBUGBJVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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